5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics
Mechanism of Action
Target of Action
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide is a thiophene-based compound . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways, leading to a variety of downstream effects .
Result of Action
Thiophene derivatives are known to have a variety of biological effects .
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, which this compound is a part of, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and high doses may lead to toxic or adverse effects .
Metabolic Pathways
It is known that thiophene derivatives can affect metabolic flux or metabolite levels .
Preparation Methods
The synthesis of 5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-bromothiophene-2-carboxylic acid with naphthalen-1-amine under appropriate reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Chemical Reactions Analysis
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Scientific Research Applications
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: Thiophene derivatives, including this compound, are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: Its electronic properties are studied for applications in organic electronics and optoelectronic devices.
Comparison with Similar Compounds
5-bromo-N-(naphthalen-1-yl)thiophene-2-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A 2-substituted thiophene known for its anti-inflammatory properties.
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Thiophene-based Pyrazole Amides: These compounds share structural similarities and are studied for their biological activities and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-N-naphthalen-1-ylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNOS/c16-14-9-8-13(19-14)15(18)17-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMMLAXOBPOJRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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